molecular formula C16H14O4 B12806854 Benzyl 2-acetoxybenzoate CAS No. 52602-17-2

Benzyl 2-acetoxybenzoate

Cat. No.: B12806854
CAS No.: 52602-17-2
M. Wt: 270.28 g/mol
InChI Key: FTKJKXRSODPSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-acetoxybenzoate can be synthesized through the esterification of 2-acetoxybenzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-acetoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-acetoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The acetoxy group can undergo hydrolysis to release active metabolites that exert therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-acetoxybenzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its benzyl ester group makes it more lipophilic compared to its methyl and ethyl counterparts, potentially enhancing its ability to penetrate biological membranes and interact with molecular targets .

Biological Activity

Benzyl 2-acetoxybenzoate is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16_{16}H14_{14}O4_4
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 52602-17-2

This compound is an ester derivative of salicylic acid, characterized by its acetoxy and benzyl groups. Its structure contributes to its lipophilicity, which may enhance its biological activity by facilitating membrane penetration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that it effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. This effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylate derivatives.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes, leading to decreased prostaglandin synthesis.
  • Cell Signaling Modulation : It influences cell signaling pathways related to inflammation and apoptosis, particularly through the mitogen-activated protein kinase (MAPK) pathway.
  • Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels in certain cell types, contributing to its cytotoxic effects against cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including colon and breast cancer cells. The results indicated that the compound exhibited potent antiproliferative effects:

  • IC50_{50} values ranged from 5 µM to 15 µM across different cell lines.
  • The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.
Cell Line IC50_{50} (µM) Effect on Apoptosis
HCT116 (Colon Cancer)10Increased caspase-3 activity
MCF-7 (Breast Cancer)8DNA fragmentation observed

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other esters derived from salicylic acid, such as benzyl benzoate and methyl salicylate. However, its unique acetoxy group enhances its lipophilicity and potential therapeutic applications.

Compound Biological Activity
Benzyl BenzoateAntiparasitic activity
Methyl SalicylateAnalgesic and anti-inflammatory effects
This compoundAntimicrobial and anticancer properties

Properties

CAS No.

52602-17-2

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 2-acetyloxybenzoate

InChI

InChI=1S/C16H14O4/c1-12(17)20-15-10-6-5-9-14(15)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

FTKJKXRSODPSDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.